molecular formula C13H18 B1452586 2-Methyl-5-(3-methylphenyl)-1-pentene CAS No. 1143461-41-9

2-Methyl-5-(3-methylphenyl)-1-pentene

Cat. No. B1452586
M. Wt: 174.28 g/mol
InChI Key: HFLBXBFNYRAEGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. Retrosynthetic analysis is a common technique used in planning organic syntheses .

Scientific Research Applications

Isomerization and Polymerization

  • Isomerization Reaction Using Ruthenium Catalysts : A study by Wakamatsu et al. (2000) demonstrated the isomerization of olefins to produce deconjugated compounds using RuClH(CO)(PPh3)3 as a catalyst. This reaction is significant for synthesizing silyl or benzyl enol ethers from alpha,beta-unsaturated esters, highlighting the utility in synthetic organic chemistry (Wakamatsu, Nishida, Adachi, Mori, 2000).

  • Catalytic Behavior in Polymerization : Descour et al. (2011) investigated the polymerization of 1-pentene and 4-methyl-1-pentene using zirconocene catalysts, revealing insights into catalyst activity, selectivity, and the effects of polymerization conditions. The study contributes to understanding the synthesis of isotactic polymers, potentially relevant for compounds structurally similar to 2-Methyl-5-(3-methylphenyl)-1-pentene (Descour, Duchateau, Mosia, Gruter, Severn, Rastogi, 2011).

Kinetic Studies and Reaction Mechanisms

  • Kinetic Study of Pentene Isomers : Cheng et al. (2017) conducted an experimental and kinetic analysis of pentene isomers, including 2-methyl-2-butene, providing insights into laminar flame speeds and chemical kinetic effects. This research might offer indirect insights into the reactivity of compounds like 2-Methyl-5-(3-methylphenyl)-1-pentene under various conditions (Cheng, Hu, Lu, Li, Gong, Li, Huang, 2017).

Synthesis and Characterization

  • Synthesis and Properties of Poly-1-Olefins : A study by Brüll et al. (2001) explored the oligomerization and polymerization of 1-pentene using various metallocene catalysts. This research outlines the synthesis of poly-1-olefins with varying molar masses, relevant for understanding the polymerization potential of structurally related olefins (Brüll, Kgosane, Neveling, Pasch, Raubenheimer, Sanderson, Wahner, 2001).

Environmental and Analytical Applications

  • Photooxidation and Environmental Impacts : Alvarez et al. (2009) investigated the photo-oxidation of furan and its derivatives, generating unsaturated dicarbonyl products. Although not directly related to 2-Methyl-5-(3-methylphenyl)-1-pentene, this study highlights the importance of understanding the environmental and atmospheric chemistry of unsaturated compounds (Alvarez, Borrás, Viidanoja, Hjorth, 2009).

properties

IUPAC Name

1-methyl-3-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5,7,9-10H,1,4,6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLBXBFNYRAEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251084
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-methylphenyl)-1-pentene

CAS RN

1143461-41-9
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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